Methyl 2,5-difluoro-4-methylbenzoate
Overview
Description
Methyl 2,5-difluoro-4-methylbenzoate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-difluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the Suzuki-Miyaura coupling reaction, where 2,5-difluorobromobenzene is reacted with methylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to enhance yield and safety. For example, the Balz-Schiemann reaction can be adapted for large-scale synthesis, where diazotization of 2,5-difluoroaniline followed by thermal decomposition of the diazonium salt yields the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-difluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Oxidation: 2,5-difluoro-4-methylbenzoic acid.
Reduction: 2,5-difluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2,5-difluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-methylbenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability by forming strong interactions with target proteins .
Comparison with Similar Compounds
- Methyl 2,4-difluorobenzoate
- Methyl 2,5-difluoro-4-formylbenzoate
- Methyl 2,5-difluoro-4-nitrobenzoate
Comparison: Methyl 2,5-difluoro-4-methylbenzoate is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and reactivity patterns, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 2,5-difluoro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQULKNUXINKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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